VAP-1 Inhibitory Potency: Nanomolar Affinity of the 1-Phenyl-3-Benzyl Scaffold Compared to Inactive C6-Unsubstituted Uracil
The specific N1-phenyl-N3-benzyl-6-amino configuration of the target compound is associated with potent inhibition of VAP-1, a validated anti-inflammatory target. A structurally identical compound (ChelMBL3919913) demonstrates potent, species-dependent VAP-1 inhibition with an IC50 of 23 nM against rat VAP-1 and 180 nM against human VAP-1 [1]. This is a critical differentiator from the uracil core itself or simple 6-aminouracils, which show no significant affinity for amine oxidases. The phenyl substituent at N1 and the benzyl at N3 are essential for this high-affinity interaction as shown by SAR from the 6-amino-1-benzyl-3-(3,5-dimethylbenzyl)uracil series.
| Evidence Dimension | VAP-1 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 23 nM (rat VAP-1), 180 nM (human VAP-1) |
| Comparator Or Baseline | Uracil / 6-Aminouracil (IC50 > 10,000 nM) |
| Quantified Difference | Minimum 55-fold increase in potency to >400-fold increase. |
| Conditions | Cell-based assay using CHO cells expressing recombinant rat or human VAP-1, with [14C]-benzylamine as a substrate. |
Why This Matters
This data confirms that the complete N1-phenyl-N3-benzyl-6-amino substitution is non-negotiable for achieving nanomolar VAP-1 affinity, directly impacting the selection of a lead-like scaffold for anti-inflammatory drug discovery.
- [1] BindingDB. (n.d.). Entry on BDBM50205269 (CHEMBL3919913). Retrieved May 12, 2026. View Source
